molecular formula C41H47NO14 B1514000 Kansuinine E CAS No. 672945-84-5

Kansuinine E

Cat. No.: B1514000
CAS No.: 672945-84-5
M. Wt: 777.8 g/mol
InChI Key: ILKUUGNKCOAKED-UHFFFAOYSA-N
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Description

Kansuinine E is a naturally occurring compound classified as a jatrophane-type diterpenoid. It is isolated from the roots of the plant Euphorbia kansui. This compound has garnered attention due to its biological activity, particularly as a nitric oxide inhibitor.

Biochemical Analysis

Biochemical Properties

Kansuinine E plays a significant role in biochemical reactions as a nitric oxide inhibitor . It interacts with various enzymes and proteins, affecting their function and altering biochemical pathways. The nature of these interactions is primarily inhibitory, as indicated by its role as a nitric oxide inhibitor .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by interacting with various cellular processes. For instance, it impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . Its primary mechanism of action is as a nitric oxide inhibitor, which has broad implications for cellular function .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kansuinine E can be synthesized through various organic synthesis methods, often involving complex multi-step reactions. The starting materials typically include simpler organic compounds that undergo a series of reactions to form the diterpenoid structure.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Kansuinine E has several scientific research applications:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in organic synthesis.

  • Biology: Studied for its biological activity, particularly its role as a nitric oxide inhibitor.

  • Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: Utilized in the development of natural products and bioactive compounds.

Comparison with Similar Compounds

  • Ingenane

  • Euphorbia-type diterpenoids

  • Other jatrophane-type diterpenoids

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Properties

IUPAC Name

(1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl) pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO14/c1-20-18-41(56-26(7)46)29(30(20)50-23(4)43)31(51-24(5)44)21(2)32(52-25(6)45)34(54-38(48)27-14-11-10-12-15-27)37(55-39(49)28-16-13-17-42-19-28)40(8,9)36-33(53-36)22(3)35(41)47/h10-17,19-20,22,29-34,36-37H,2,18H2,1,3-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUUGNKCOAKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(O3)C(C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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